2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole
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Overview
Description
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, which include a cyclohexyl group, a tolyl group, and a methyl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods generally involve the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Substitution Reactions: The introduction of the cyclohexylphenyl and tolyl groups can be achieved through substitution reactions. For example, Friedel-Crafts alkylation or acylation reactions can be used to introduce these groups onto the pyrrole ring.
Methylation: The methyl group can be introduced through methylation reactions, such as the use of methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride), halogenating agents (e.g., bromine, chlorine), and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(p-Cyclohexylphenyl)-4-methyl-1-(p-tolyl)pyrrole: Similar structure with a different position of the methyl group.
2-(p-Cyclohexylphenyl)-5-methyl-1-(m-tolyl)pyrrole: Similar structure with a different position of the tolyl group.
2-(p-Cyclohexylphenyl)-5-methyl-1-(o-tolyl)pyrrole: Similar structure with a different position of the tolyl group.
Uniqueness
2-(p-Cyclohexylphenyl)-5-methyl-1-(p-tolyl)pyrrole is unique due to its specific arrangement of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91306-84-2 |
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Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-5-methyl-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C24H27N/c1-18-8-15-23(16-9-18)25-19(2)10-17-24(25)22-13-11-21(12-14-22)20-6-4-3-5-7-20/h8-17,20H,3-7H2,1-2H3 |
InChI Key |
RLWHVCKCLUQHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)C4CCCCC4)C |
Origin of Product |
United States |
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